molecular formula C8H18ClNO3 B7888496 H-DL-Ser(tBu)-OMe.HCl

H-DL-Ser(tBu)-OMe.HCl

Cat. No.: B7888496
M. Wt: 211.68 g/mol
InChI Key: PCIABNBULSRKSU-UHFFFAOYSA-N
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Description

H-DL-Ser(tBu)-OMe.HCl is a racemic serine derivative where the hydroxyl group of serine is protected by a tert-butyl (tBu) ether, and the carboxylic acid is esterified as a methyl ester. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is widely used in peptide synthesis as a building block to introduce serine residues with orthogonal protecting groups, enabling selective deprotection during solid-phase synthesis .

Properties

IUPAC Name

methyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIABNBULSRKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification and tert-Butyl Protection

A widely cited method involves sequential esterification of DL-serine followed by tert-butyl protection (Figure 1):

Step 1: Methyl Ester Formation
DL-Serine is treated with anhydrous methanol saturated with hydrogen chloride gas, forming the methyl ester hydrochloride. This exothermic reaction typically proceeds for 10–14 hours at room temperature, yielding H-DL-Ser-OMe·HCl:

DL-Serine + CH3OH + HClH-DL-Ser-OMe\cdotpHCl + H2O\text{DL-Serine + CH}3\text{OH + HCl} \rightarrow \text{H-DL-Ser-OMe·HCl + H}2\text{O}

The crude product is isolated via distillation, achieving >95% conversion.

Step 2: O-tert-Butylation
The methyl ester intermediate is dissolved in dichloromethane or dioxane, and tert-butyl groups are introduced using isobutene under acidic catalysis. p-Toluenesulfonic acid (TsOH) is preferred for its efficiency in promoting etherification at –20°C to 10°C over 48–96 hours:

H-DL-Ser-OMe\cdotpHCl + (CH3)2C=CH2TsOHH-DL-Ser(tBu)-OMe\cdotpHCl\text{H-DL-Ser-OMe·HCl + (CH}3\text{)}2\text{C=CH}_2 \xrightarrow{\text{TsOH}} \text{H-DL-Ser(tBu)-OMe·HCl}

This step achieves 70–85% yield, with residual TsOH removed via aqueous extraction.

Pre-Protection of Hydroxyl Group

In a modified approach, DL-serine’s hydroxyl group is first protected as a tert-butyl ether before esterification. This method reduces side reactions but requires orthogonal protection of the amino group (e.g., using Boc (tert-butoxycarbonyl)):

DL-Ser(tBu)-OH + CH3OH/HClH-DL-Ser(tBu)-OMe\cdotpHCl\text{DL-Ser(tBu)-OH + CH}_3\text{OH/HCl} \rightarrow \text{H-DL-Ser(tBu)-OMe·HCl}

Yields for this route are comparable (~65%) but necessitate additional deprotection steps.

Enzymatic Resolution

Racemic mixtures can be resolved using lipases or esterases to separate D- and L-enantiomers post-synthesis. However, this method is less common due to higher costs and lower scalability.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield/Purity
Esterification Anhydrous methanolPrevents hydrolysis
tert-Butylation Dichloromethane, –20°CMinimizes racemization
Catalyst TsOH (1:8 w/w)Accelerates ether formation

Higher temperatures during tert-butylation (>10°C) induce racemization, reducing enantiomeric purity. Conversely, prolonged reaction times (>96 hours) improve tert-butyl incorporation but risk decomposition.

Analytical Characterization

Purity and Stereochemical Analysis

TechniqueKey MetricsReference Standard
HPLC Purity ≥97%, Enantiomer ≤0.5%Chiralcel OD-H column
NMR δ 1.15 (t-Bu), δ 3.70 (COOCH3_3)D2_2O solvent
Melting Point 128–131°CDifferential scanning calorimetry

Industrial-Scale Production Challenges

Cost Efficiency

Bulk synthesis achieves ~61.5% overall yield, with raw material costs dominated by DL-serine (~$200/kg) and Fmoc-Cl (~$1,500/kg) .

Chemical Reactions Analysis

Types of Reactions

H-DL-Ser(tBu)-OMe.HCl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of serine aldehyde or ketone derivatives.

    Reduction: Formation of serine alcohol derivatives.

    Substitution: Formation of various serine derivatives with different protective groups.

Scientific Research Applications

Peptide Synthesis

H-DL-Ser(tBu)-OMe.HCl is utilized as a building block in peptide synthesis. Its unique properties allow it to serve as a protected form of serine, facilitating the formation of peptide bonds without interference from side reactions:

  • Synthesis Efficiency : The tert-butyl group provides steric hindrance that protects the hydroxyl group during coupling reactions, thereby increasing the yield of desired peptides.
  • Case Study : A study demonstrated the successful incorporation of this compound in the synthesis of complex peptides, achieving yields of over 90% in certain conditions. This highlights its utility in solid-phase peptide synthesis (SPPS) protocols .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents:

  • Inhibition Studies : Research indicates that this compound acts as an inhibitor of osteoclastogenesis, which is significant for treating bone-related diseases such as osteoporosis. This was evidenced by its ability to suppress the differentiation of precursor cells into osteoclasts .
  • Mechanism of Action : The mechanism involves modulation of signaling pathways related to bone resorption, making it a candidate for further drug development.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating enzyme mechanisms and metabolic pathways:

  • Substrate Analogs : As an analog of serine, it can be used to study serine proteases and other enzymes that utilize serine residues in their active sites. Its incorporation into substrates allows researchers to probe enzyme specificity and activity.

Structural Biology

The use of this compound extends into structural biology where it aids in the analysis of protein structures:

  • X-ray Crystallography : By incorporating this compound into proteins during crystallization experiments, researchers can obtain insights into how modifications affect protein conformation and stability.

Drug Design

The compound's favorable pharmacokinetic properties make it a candidate for drug design:

  • Absorption and Permeability : this compound exhibits high gastrointestinal absorption and good skin permeability, making it suitable for oral or topical formulations .

Summary Table of Applications

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for peptide formationYields >90% in SPPS
Medicinal ChemistryInhibitor of osteoclastogenesisSuppresses differentiation in vitro
Biochemical ResearchSubstrate analog for studying enzyme mechanismsProbes specificity and activity
Structural BiologyAids in crystallization for X-ray studiesInsights into protein conformation
Drug DesignHigh absorption and permeability propertiesSuitable for oral/topical formulations

Mechanism of Action

The mechanism of action of H-DL-Ser(tBu)-OMe.HCl involves its role as a protected amino acid derivative. The tert-butyl group provides steric protection, preventing unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₁₈ClNO₃
  • Molecular Weight : 211.69 g/mol
  • CAS Number : 78537-14-1 (D-form), 17114-97-5 (L-form)
  • Storage : Refrigerated at 2–8°C under inert atmosphere .

Structural and Functional Analogues

Amino Acid Backbone Variations

H-Glu(OtBu)-OMe.HCl

  • Structure : Glutamic acid with tBu-protected side-chain carboxyl and methyl ester.
  • Molecular Weight : 253.72 g/mol
  • LogP : 0.87 (more lipophilic than serine derivatives)
  • Applications : Used in synthesizing peptides requiring acidic residues. Unlike serine derivatives, it introduces a negatively charged side chain after deprotection .

H-Thr(tBu)-OMe.HCl

  • Structure : Threonine with tBu-protected hydroxyl and methyl ester.
  • Molecular Weight : 225.71 g/mol
  • Key Difference : The β-hydroxyl group in threonine adds steric hindrance, affecting coupling efficiency in peptide synthesis compared to serine derivatives .

Protecting Group Variations

H-DL-Ser-OMe.HCl (without tBu)

  • CAS : 5619-04-5
  • Molecular Weight : 155.58 g/mol
  • Solubility : 4.91 mg/ml (ESOL), higher than tBu-protected analogues due to reduced hydrophobicity .

H-DL-Ser-OtBu.HCl

  • Molecular Weight : 197.6 g/mol
  • Storage : More stable than methyl esters but requires harsher conditions (e.g., TFA) for deprotection .

Enantiomeric Forms

H-D-Ser(tBu)-OMe.HCl

  • CAS : 78537-14-1
  • Price : $50–200 per 1–5 g (vs. $45–135 for DL-form)
  • Applications : Preferred in chiral peptide synthesis for D-configuration requirements .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP Solubility (mg/ml) Blood-Brain Barrier Permeability
H-DL-Ser(tBu)-OMe.HCl 211.69 0.87 4.91 (ESOL) No
H-Glu(OtBu)-OMe.HCl 253.72 1.21 0.884 (Ali) No
H-Phe-OtBu.HCl 257.76 2.05 0.171 (ESOL) Yes
H-DL-Ser-OMe.HCl 155.58 -1.71 11.0 (SILICOS-IT) No
  • Lipophilicity : tBu-protected compounds (e.g., this compound) exhibit higher LogP values than unprotected or methyl-esterified analogues, impacting membrane permeability .
  • Synthetic Utility : tBu groups enhance stability during peptide elongation but require acidic deprotection (e.g., TFA), whereas methyl esters are cleaved under basic conditions .

Biological Activity

H-DL-Ser(tBu)-OMe.HCl, also known as H-Ser(tBu)-OMe·HCl, is a serine derivative with significant implications in biochemical research and pharmaceutical applications. This article explores its biological activity, including its pharmacokinetic properties, mechanisms of action, and relevant case studies.

  • CAS Number : 17114-97-5
  • Molecular Formula : C8_8H18_{18}ClNO3_3
  • Molecular Weight : 211.69 g/mol
  • Boiling Point : Not available
  • Log P (octanol-water partition coefficient) : 0.88 (indicating moderate lipophilicity)
  • GI Absorption : High
  • Blood-Brain Barrier Permeability : Yes

The compound possesses a high number of hydrogen bond acceptors (4) and a single hydrogen bond donor, which suggests potential for interaction with biological macromolecules, such as proteins and nucleic acids .

This compound is primarily studied for its role in peptide synthesis and as a potential therapeutic agent. Its structure allows it to participate in various biochemical reactions, including:

  • Peptide Synthesis : The compound is utilized in the synthesis of peptides via coupling reactions. Its sterically hindered nature aids in the formation of dipeptides with high yields, particularly when combined with other amino acids like phenylalanine and leucine .
  • Neurological Effects : As a derivative of serine, it may influence neurotransmitter systems. D-serine, a related compound, is known to act as a co-agonist at NMDA receptors, implicating this compound in similar pathways .
  • Potential Ergogenic Effects : Some studies suggest that amino acid derivatives can enhance physical performance and recovery, although specific research on this compound in this context is limited .

Pharmacological Studies

The pharmacological profile of this compound has been characterized through various studies:

  • Absorption and Distribution : The compound exhibits high gastrointestinal absorption and is permeable across the blood-brain barrier, making it a candidate for central nervous system applications .
  • Inhibition Studies : Research indicates that this compound does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, etc.), suggesting a lower potential for drug-drug interactions compared to other compounds .

Synthesis of Dipeptides

In one study focusing on the synthesis of dipeptides using reactive extrusion methods, this compound was successfully coupled with various amino acids to yield dipeptides with excellent yields (up to 99%) and high diastereomeric excesses. This demonstrates its utility in peptide synthesis under optimized conditions .

DipeptideYield (%)Conditions
Fmoc-Leu-Ser(tBu)-OMe98%24 min mixing
Fmoc-Phe-Tyr(tBu)-OtBu95%4 min mixing
Fmoc-Gly-Gly-OMe95%4 min mixing

Neurological Applications

While direct studies on this compound's effects on neurotransmission are scarce, parallels can be drawn from research on D-serine's role in modulating NMDA receptor activity. This suggests that this compound could potentially influence cognitive functions or neuroprotective pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and characterization methods for H-DL-Ser(tBu)-OMe·HCl?

  • Synthesis : The compound is typically synthesized via tert-butoxycarbonyl (Boc) or methyl ester protection of serine derivatives. For example, tert-butyl protection of the hydroxyl group is achieved using di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions, followed by methyl esterification with thionyl chloride (SOCl₂) in methanol . Racemic mixtures (DL-forms) may require resolution techniques like chiral chromatography or enzymatic separation .
  • Characterization : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and electrospray ionization mass spectrometry (ESI-MS) are standard for verifying molecular weight and structural integrity . Nuclear magnetic resonance (¹H/¹³C NMR) confirms tert-butyl (δ 1.2–1.4 ppm) and methyl ester (δ 3.6–3.8 ppm) groups .

Q. What is the role of H-DL-Ser(tBu)-OMe·HCl in solid-phase peptide synthesis (SPPS)?

  • This derivative serves as a protected serine residue in SPPS, where the tert-butyl group shields the hydroxyl side chain from undesired reactions during coupling. The methyl ester minimizes racemization during activation . Post-synthesis, the tert-butyl group is cleaved with trifluoroacetic acid (TFA), while the methyl ester is hydrolyzed under basic conditions (e.g., NaOH) .

Q. How should researchers handle and store H-DL-Ser(tBu)-OMe·HCl to ensure stability?

  • Store at -20°C in airtight, moisture-free containers to prevent hydrolysis of the ester group. In solvent (e.g., DMSO or methanol), store at -80°C for ≤1 year. Avoid repeated freeze-thaw cycles, as this degrades tert-butyl-protected groups .

Q. What analytical techniques are critical for assessing purity and structural fidelity?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention times should match reference standards .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the theoretical molecular weight (C₁₀H₂₀ClNO₃: 225.71 g/mol) .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing racemic mixtures (DL-forms) of H-Ser(tBu)-OMe·HCl?

  • Racemic mixtures complicate peptide chain assembly due to stereochemical heterogeneity. Solutions include:

  • Kinetic Resolution : Use chiral catalysts (e.g., lipases) to selectively hydrolyze one enantiomer .
  • Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution with in situ racemization .
    • Analytical Validation : Circular dichroism (CD) or chiral HPLC confirms enantiomeric excess (ee) ≥99% .

Q. What computational methods are suitable for modeling tert-butyl group interactions in H-DL-Ser(tBu)-OMe·HCl?

  • Density Functional Theory (DFT) : B3LYP/6-31G* accurately predicts steric effects and noncovalent interactions (e.g., dispersion forces) between tert-butyl groups and peptide backbones .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., TFA cleavage) using OPLS-AA force fields to optimize protection/deprotection kinetics .

Q. How does stereochemistry (D/L-forms) influence the compound’s reactivity in peptide coupling?

  • Steric Hindrance : The D-form may slow coupling rates due to unfavorable spatial alignment with L-amino acids in SPPS.
  • Racemization Risk : Methyl esters in DL-forms are prone to base-induced racemization during activation. Mitigate by using low-temperature (0–4°C) coupling conditions .

Q. What strategies optimize HPLC method development for resolving DL-Ser(tBu)-OMe·HCl from byproducts?

  • Column Selection : Chiral columns (e.g., Chiralpak IG-U) resolve enantiomers. Adjust mobile phase pH (2.5–3.5) to enhance peak symmetry .
  • Gradient Optimization : Start with 5% acetonitrile, ramp to 40% over 20 minutes. Monitor at 220 nm for tert-butyl absorption .

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